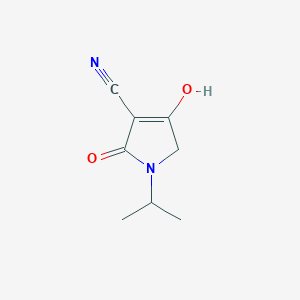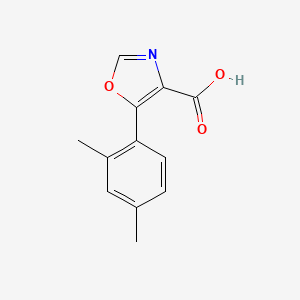
5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxazole ring at the 5-position and a carboxylic acid group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Deoxo-Fluor® to effect the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles using manganese dioxide (MnO₂) under flow conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of oxazole derivatives, including 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of pharmaceutical and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with different substituents.
2-(2,6-Dichlorophenylamino)-phenyl methyl oxazole derivatives: Known for their antibacterial potential.
Uniqueness
5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
89205-05-0 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)13-6-16-11/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
LRRZGSGEUOXNDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


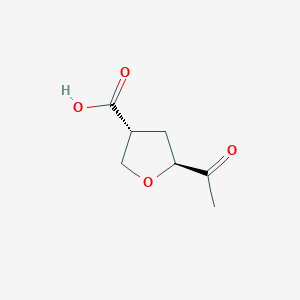
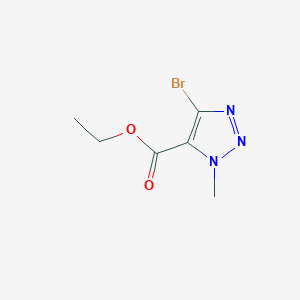
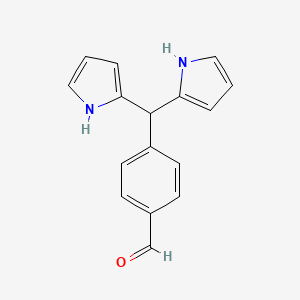

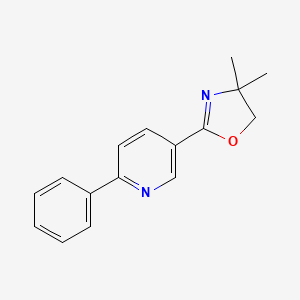
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
acetic acid](/img/structure/B12879490.png)
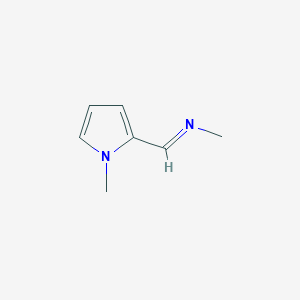


![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
